molecular formula C21H20F3N3O6 B11182256 N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-3,4,5-trimethoxybenzohydrazide

N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-3,4,5-trimethoxybenzohydrazide

Cat. No.: B11182256
M. Wt: 467.4 g/mol
InChI Key: OQKVNNQWVDLLBZ-UHFFFAOYSA-N
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Description

N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-3,4,5-trimethoxybenzohydrazide is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a trimethoxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-3,4,5-trimethoxybenzohydrazide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Attachment of the Trimethoxybenzohydrazide Moiety: This step involves the coupling of the trimethoxybenzohydrazide with the pyrrolidine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-3,4,5-trimethoxybenzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and pathways.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-3,4,5-trimethoxybenzohydrazide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-2-methoxybenzohydrazide
  • 2-(2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-pyrrolidin-3-ylsulfanyl)-benzoic acid

Uniqueness

N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-3,4,5-trimethoxybenzohydrazide is unique due to the presence of the trifluoromethyl group and the trimethoxybenzohydrazide moiety, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H20F3N3O6

Molecular Weight

467.4 g/mol

IUPAC Name

N'-[2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide

InChI

InChI=1S/C21H20F3N3O6/c1-31-15-7-11(8-16(32-2)18(15)33-3)19(29)26-25-14-10-17(28)27(20(14)30)13-6-4-5-12(9-13)21(22,23)24/h4-9,14,25H,10H2,1-3H3,(H,26,29)

InChI Key

OQKVNNQWVDLLBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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